1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves multiple steps. The starting material is typically 4-dimethylamino-3,5-dinitrobenzene, which undergoes a series of reactions to introduce the ethylamino and methanethiosulfonate groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Protein Labeling: The compound is used to label proteins for detection and analysis.
Enzyme Inhibition Studies: It is used to study enzyme mechanisms by acting as an inhibitor.
Drug Development: The compound is used in the development of new drugs by serving as a model compound for testing.
Mechanism of Action
The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal protein function, making it a valuable tool in studying protein mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: Similar in structure but contains a maleimide group instead of methanethiosulfonate.
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate: Another variant with slight modifications in the functional groups.
Uniqueness
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is unique due to its specific functional groups that allow for targeted interactions with proteins. Its non-fluorescent nature makes it particularly useful in applications where fluorescence interference needs to be minimized .
Properties
Molecular Formula |
C11H16N4O6S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine |
InChI |
InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)12-4-5-22-23(3,20)21/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
MYEDTIJJJXMUDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])NCCSS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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